molecular formula C3H3Cl3 B078698 1-Propene, 1,2,3-trichloro-, (E)- CAS No. 13116-58-0

1-Propene, 1,2,3-trichloro-, (E)-

Cat. No.: B078698
CAS No.: 13116-58-0
M. Wt: 145.41 g/mol
InChI Key: HIILBTHBHCLUER-HNQUOIGGSA-N
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Description

Partitioning Behavior Across Soil-Water-Air Interfaces

The partitioning behavior of 1-Propene, 1,2,3-trichloro-, (E)- across soil-water-air interfaces is characterized by moderate to high mobility and significant volatilization potential. Based on recommended classification schemes, an estimated soil organic carbon-water partition coefficient (Koc) value of 130 indicates that 1-Propene, 1,2,3-trichloro-, (E)- will have high mobility in soil systems. This relatively low Koc value suggests limited sorption to soil organic matter, facilitating rapid transport through soil matrices and increased potential for groundwater contamination.

The compound's volatilization characteristics represent a critical aspect of its partitioning behavior. Volatilization of 1-Propene, 1,2,3-trichloro-, (E)- may be important from moist soil surfaces given an estimated Henry's Law constant of 1.8×10^-2 atmosphere-cubic meters per mole. This relatively high Henry's Law constant indicates significant partitioning from the aqueous phase to the vapor phase, suggesting that atmospheric transport may represent a major pathway for environmental distribution. The compound's volatilization from dry soil surfaces is further supported by measured vapor pressure values ranging from 4 to 7 millimeters of mercury.

Property Value Environmental Implication
Koc (estimated) 130 High soil mobility
Henry's Law Constant 1.8×10^-2 atm·m³/mol Significant volatilization potential
Vapor Pressure 4-7 mm Hg Enhanced atmospheric transport

The partitioning behavior across interfaces is influenced by environmental conditions including temperature, soil moisture content, and organic carbon fraction. Higher temperatures enhance volatilization rates, while increased soil moisture may facilitate dissolution and transport in the aqueous phase. The relatively low sorption coefficient suggests that 1-Propene, 1,2,3-trichloro-, (E)- will not be strongly retained by soil particles, allowing for rapid migration through unsaturated and saturated zones.

Long-Term Persistence in Contaminated Aquifers

The long-term persistence of 1-Propene, 1,2,3-trichloro-, (E)- in contaminated aquifers depends on its susceptibility to various degradation processes and transformation reactions. As a chlorinated organic compound, it exhibits resistance to many natural attenuation processes, leading to potential long-term persistence in groundwater systems. The compound's chemical stability, derived from its chlorinated structure, contributes to its recalcitrant nature in subsurface environments.

Abiotic transformation processes play a significant role in determining the compound's persistence in aquifer systems. The compound should not adsorb strongly to suspended solids and sediment in water based on its estimated Koc value, indicating limited interaction with aquifer materials that could provide protection from degradation processes. This lack of strong sorption may paradoxically increase its bioavailability for potential biodegradation processes while simultaneously facilitating its transport away from contamination sources.

The atmospheric degradation characteristics of 1-Propene, 1,2,3-trichloro-, (E)- provide insights into its potential persistence in the unsaturated zone above aquifers. The compound is expected to exist solely as a vapor in the ambient atmosphere and is subject to photodegradation by reaction with hydroxyl radicals, with estimated half-lives ranging from 15 to 46 days. However, this atmospheric degradation pathway may have limited relevance for groundwater contamination scenarios where the compound is protected from atmospheric oxidants.

The persistence of chlorinated compounds in groundwater systems is often enhanced by anaerobic conditions that prevail in deeper aquifer zones. Under such conditions, oxidative degradation processes are limited, potentially extending the compound's residence time in contaminated aquifers. The lack of readily available natural degradation pathways suggests that 1-Propene, 1,2,3-trichloro-, (E)- may persist for extended periods in groundwater systems without active remediation interventions.

Migration Patterns in Heterogeneous Geological Matrices

Migration patterns of 1-Propene, 1,2,3-trichloro-, (E)- in heterogeneous geological matrices are governed by the compound's physical properties, geological heterogeneity, and hydrogeological conditions. The high mobility indicated by the low Koc value suggests that the compound will move readily through both coarse-grained and fine-grained geological materials, though transport rates will vary significantly based on hydraulic conductivity differences.

In heterogeneous geological settings, preferential flow paths through high-permeability zones facilitate rapid contaminant transport. Coarse-grained sediments, such as those associated with alluvial fan deposits, promote rapid recharge and contaminant migration. These geological features create conditions for enhanced transport of mobile contaminants like 1-Propene, 1,2,3-trichloro-, (E)-, potentially leading to rapid contamination of large aquifer volumes.

The compound's density relative to water influences its vertical migration patterns in aquifer systems. While specific density data for 1-Propene, 1,2,3-trichloro-, (E)- was not provided in the search results, chlorinated organic compounds often exhibit densities greater than water, potentially leading to downward migration and accumulation at low-permeability boundaries. This behavior could result in the formation of source zones that provide long-term contamination of overlying groundwater through dissolution processes.

Geological Setting Transport Characteristics Migration Rate
Coarse-grained sediments Rapid advective transport High
Fine-grained sediments Diffusion-dominated transport Low
Fractured bedrock Preferential flow paths Variable
Layered aquifers Horizontal spreading Moderate

Hydrogeological heterogeneity creates complex three-dimensional contaminant plumes with irregular boundaries and variable concentration distributions. The high mobility of 1-Propene, 1,2,3-trichloro-, (E)- suggests that contamination may extend significant distances from source areas, particularly in high-permeability geological formations. Understanding these migration patterns is essential for designing effective monitoring networks and remediation systems for contaminated sites.

The compound's volatilization potential may also influence migration patterns in the vadose zone, where vapor-phase transport can occur through soil pore spaces. This mechanism may lead to contamination of previously uncontaminated zones through vapor migration and subsequent condensation or dissolution. The interaction between vapor-phase and aqueous-phase transport creates complex migration patterns that must be considered in contamination assessment and remediation planning.

Properties

CAS No.

13116-58-0

Molecular Formula

C3H3Cl3

Molecular Weight

145.41 g/mol

IUPAC Name

(E)-1,2,3-trichloroprop-1-ene

InChI

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1+

InChI Key

HIILBTHBHCLUER-HNQUOIGGSA-N

SMILES

C(C(=CCl)Cl)Cl

Isomeric SMILES

C(/C(=C\Cl)/Cl)Cl

Canonical SMILES

C(C(=CCl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of trans-1,2,3-trichloropropene, comparisons are made with structurally related chlorinated propenes and propanes (Table 1).

Structural Isomers: 1,1,3-Trichloropropene (CAS 2567-14-8)

This positional isomer has chlorine atoms at positions 1, 1, and 3. Key differences include:

  • Higher boiling point (131.55°C vs. 111.22°C) due to reduced molecular symmetry and stronger van der Waals forces .
  • Greater lipophilicity (log Poct/wat = 2.56 vs. -2.38 for the target compound), making it more soluble in organic solvents .
  • Lower enthalpy of vaporization (ΔvapH° = 30.1 kJ/mol) , suggesting weaker intermolecular interactions compared to the E-isomer .

Saturated Analog: 1,2,3-Trichloropropane (CAS 96-18-4)

The saturated counterpart lacks the double bond, leading to:

  • Higher molecular weight (147.43 g/mol) and density (1.46 g/cm³) .
  • Elevated boiling point (390 K) due to increased molecular packing efficiency .
  • Distinct toxicity profile : 1,2,3-Trichloropropane is linked to hepatic injury in subacute exposures, whereas the unsaturated trans-1,2,3-trichloropropene’s toxicity data are less documented .

Dichlorinated Derivatives: 1,2-Dichloropropene (CAS 563-54-2) and 1,3-Dichloropropene (CAS 542-75-6)

  • Lower boiling points (e.g., 1,3-dichloropropene boils at 104°C) due to fewer chlorine atoms .
  • Reduced logP values (e.g., logP = 1.98 for 1,3-dichloropropene), indicating higher water solubility compared to trichlorinated analogs .

Table 1: Comparative Properties of Chlorinated Propenes and Propanes

Compound CAS Molecular Weight (g/mol) Boiling Point (°C) logP ΔvapH° (kJ/mol) Key Applications
trans-1,2,3-Trichloropropene 13116-58-0 145.41 111.22 -2.38 35.47 Herbicide intermediate
1,1,3-Trichloropropene 2567-14-8 145.41 131.55 2.56 30.10 Chemical synthesis
1,2,3-Trichloropropane 96-18-4 147.43 116.85 2.10 38.80 Solvent, intermediate
1,3-Dichloropropene 542-75-6 110.97 104.00 1.98 29.30 Soil fumigant

Sources:

Key Findings and Implications

Chlorine Positioning Dictates Physicochemical Behavior : The E-configuration and chlorine placement in trans-1,2,3-trichloropropene result in lower boiling points and hydrophilicity compared to its 1,1,3-isomer, which has higher symmetry and stronger hydrophobic interactions .

Toxicity Varies with Saturation : While 1,2,3-trichloropropane demonstrates hepatotoxicity, the unsaturated trans-1,2,3-trichloropropene’s health impacts require further study, though regulatory listings (e.g., Canada’s NDSL) suggest caution .

Synthetic Utility : The target compound’s role in herbicide production contrasts with 1,3-dichloropropene’s use in agriculture, highlighting how chlorine content influences application .

Preparation Methods

Reaction Protocol

  • Reactants :

    • 1,1,2,3-Tetrachloropropane (ClCH₂Cl₂CH₂Cl)

    • Potassium hydroxide (KOH) pellets

    • Ethanol (solvent)

  • Procedure :

    • Tetrachloropropane and ethanol are combined in a reactor and heated to reflux.

    • KOH is added incrementally over 1 hour to minimize side reactions.

    • The mixture is refluxed for 2 hours post-addition to ensure complete dehydrochlorination.

    • After cooling, the product is filtered, washed with water, and extracted using dichloroethane.

    • The organic layer is desolventized and distilled under reduced pressure (13.3 kPa), collecting the fraction boiling at 74–91°C.

Chemical Equation :

ClCH2Cl2CH2Cl+KOHClCH2ClC=CHCl+KCl+H2O\text{ClCH}2\text{Cl}2\text{CH}2\text{Cl} + \text{KOH} \rightarrow \text{ClCH}2\text{ClC=CHCl} + \text{KCl} + \text{H}_2\text{O}

Stereochemical Control

The (E)-isomer predominates due to thermodynamic stabilization, where the trans configuration minimizes steric repulsion between the chlorine atoms on C1 and C3. The reaction’s reflux conditions (∼78°C in ethanol) favor the formation of the more stable (E)-isomer, which is subsequently isolated via fractional distillation.

Analytical Characterization

Post-synthesis verification of (E)-1,2,3-trichloro-1-propene employs gas chromatography (GC) and mass spectrometry. Key analytical data from the NIST WebBook includes:

Table 1: Gas Chromatography Retention Indices for (E)-1,2,3-Trichloro-1-propene

Column TypeActive PhaseRetention Index (RI)Temperature Program
Capillary (50 m)OV-1895Hydrogen carrier

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₃H₃Cl₃
Molecular Weight145.415 g/mol
Boiling Point74–91°C (13.3 kPa)
IUPAC InChIKeyHIILBTHBHCLUER-HNQUOIGGSA-N

Optimization and Yield Considerations

Temperature and Base Strength

  • Temperature : Elevated temperatures (≥70°C) enhance elimination kinetics but risk side reactions such as over-dechlorination.

  • Base Selection : KOH in ethanol provides sufficient alkalinity for dehydrochlorination without promoting polymerization.

Solvent Effects

Ethanol’s polar protic nature stabilizes the transition state during elimination, while dichloroethane extraction preferentially partitions the non-polar product into the organic phase.

Comparative Analysis of Isomeric Pathways

While the (E)-isomer is the primary product, trace amounts of the (Z)-isomer may form under kinetic control. The distillation step effectively separates isomers based on volatility differences, with the (E)-isomer eluting earlier due to its lower polarity.

Industrial and Environmental Implications

(E)-1,2,3-Trichloro-1-propene serves as a precursor in herbicide synthesis, notably in oat-specific formulations. Environmental sampling has detected its presence in groundwater near industrial sites, underscoring the need for stringent waste management during production .

Q & A

Q. What are the validated methods for synthesizing (E)-1-propene, 1,2,3-trichloro- in high stereochemical purity?

The synthesis of (E)-isomers often requires controlled elimination or halogenation reactions. For example, dehydrohalogenation of 1,1,2,3-tetrachloropropane using a strong base (e.g., KOH/ethanol) under inert conditions can yield the (E)-isomer. Stereochemical purity is achieved via fractional distillation followed by chiral-phase gas chromatography (GC) to isolate the desired configuration . Confirm stereochemistry using X-ray crystallography or NOESY NMR to distinguish between (E) and (Z) isomers .

Q. How can the molecular structure and thermodynamic properties of (E)-1-propene, 1,2,3-trichloro- be experimentally determined?

Key thermodynamic properties (e.g., boiling point: ~131–132°C, density: ~1.36 g/cm³) are determined via differential scanning calorimetry (DSC) and densitometry . Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) for functional groups (C-Cl stretch at 550–600 cm⁻¹) and mass spectrometry (MS) for molecular ion peaks (m/z 144–146) . Computational methods like DFT (Density Functional Theory) can validate bond angles and stability trends .

Q. What analytical techniques are recommended for quantifying (E)-1-propene, 1,2,3-trichloro- in environmental matrices?

Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is optimal due to its high sensitivity to chlorinated compounds. For sediment or tissue samples, use Soxhlet extraction with hexane/acetone (3:1 v/v), followed by cleanup with Florisil columns to remove interferents . Quantify using calibration curves with deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How do reaction conditions influence the isomerization kinetics of (E)-1-propene, 1,2,3-trichloro- to its (Z)-form?

Isomerization is thermally driven and catalyzed by trace acids or UV exposure. Kinetic studies using HPLC monitoring at varying temperatures (25–80°C) reveal activation energies of ~50–60 kJ/mol. Stabilize the (E)-isomer by storing at low temperatures (<4°C) in amber vials with molecular sieves to absorb moisture and acidic impurities .

Q. What are the key uncertainties in toxicological assessments of (E)-1-propene, 1,2,3-trichloro-?

The EPA highlights uncertainties in extrapolating acute toxicity data (e.g., LC50 in rodents) to chronic human exposure due to metabolic pathway differences. Address this by conducting in vitro assays (e.g., Ames test for mutagenicity) paired with physiologically based pharmacokinetic (PBPK) modeling to predict metabolite accumulation . Cross-validate findings with structurally analogous compounds like 1,2,3-trichloropropane (CAS 96-18-4) .

Q. How can contradictory data on environmental persistence of (E)-1-propene, 1,2,3-trichloro- be resolved?

Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) arise from variable microbial degradation rates. Design microcosm studies under controlled redox conditions (aerobic/anaerobic) to measure degradation kinetics. Use isotopically labeled (¹³C) compounds to track mineralization pathways via stable isotope probing (SIP) .

Q. What safety protocols are critical for handling (E)-1-propene, 1,2,3-trichloro- in laboratory settings?

As a Category 3.2 flammable liquid (UN 1993), store in explosion-proof refrigerators and use nitrogen-purged gloveboxes for transfers. Personal protective equipment (PPE) must include butyl rubber gloves and full-face respirators with organic vapor cartridges. Implement fume hoods with scrubbers to neutralize HCl emissions during reactions .

Methodological Notes

  • Data Validation : Cross-reference spectral libraries from NIST Chemistry WebBook and EPA reports to resolve isomer-specific peaks .
  • Error Mitigation : For GC-MS quantification, use tandem MS (MS/MS) to reduce false positives from co-eluting contaminants .
  • Stereochemical Analysis : Combine circular dichroism (CD) with computational simulations (e.g., Gaussian 16) to confirm electronic transitions in chiral centers .

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